Dhx9-IN-12

Description

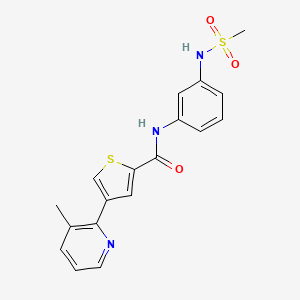

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O3S2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-4-(3-methyl-2-pyridinyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C18H17N3O3S2/c1-12-5-4-8-19-17(12)13-9-16(25-11-13)18(22)20-14-6-3-7-15(10-14)21-26(2,23)24/h3-11,21H,1-2H3,(H,20,22) |

InChI Key |

JJBVXBBGOIDNGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

DHX9-IN-12: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHX9-IN-12 is a small molecule inhibitor of the DExH-box helicase 9 (DHX9), an enzyme integral to cellular processes including DNA replication, transcription, and the maintenance of genomic stability. This document provides a comprehensive technical overview of the mechanism of action of this compound and related DHX9 inhibitors. Inhibition of DHX9 leads to the accumulation of aberrant nucleic acid structures, such as R-loops and G-quadruplexes, which in turn induces replication stress and DNA damage. This mechanism is particularly effective in cancer cells with pre-existing genomic instability, such as those with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR). The subsequent activation of innate immune signaling pathways, including the cGAS-STING pathway, further contributes to the anti-tumor activity of DHX9 inhibitors. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction to DHX9

DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed enzyme that unwinds DNA and RNA secondary structures in an ATP-dependent manner. Its functions are critical for a multitude of cellular processes:

-

DNA Replication and Repair: DHX9 resolves R-loops and G-quadruplexes that can impede replication fork progression, thereby preventing replication stress and DNA damage.

-

Transcription and RNA Processing: It is involved in transcription initiation and elongation, as well as pre-mRNA splicing.

-

Genomic Stability: By resolving non-canonical nucleic acid structures, DHX9 plays a crucial role in maintaining the integrity of the genome.

In many cancers, particularly those with MSI-H or dMMR, there is a heightened reliance on DHX9 to manage the increased levels of replication stress and genomic instability. This dependency makes DHX9 an attractive therapeutic target.

This compound and Related Inhibitors

This compound is identified as a potent inhibitor of DHX9. While specific biochemical and extensive cellular data for this compound are limited in publicly available literature, a patent disclosure provides a key cellular activity metric.[1] Related compounds, such as ATX-968 and the clinical candidate ATX-559, have been more extensively characterized and serve as valuable surrogates for understanding the mechanism of action of this class of inhibitors.[2][3][4][5]

Quantitative Data

The available quantitative data for this compound and related inhibitors are summarized below. It is important to note that much of the detailed mechanistic data comes from studies on DHX9 knockdown or other specific inhibitors like ATX-968 and ATX-559.

| Compound | Assay Type | Value | Cell Line/System | Reference |

| This compound | Cellular Target Engagement | EC50: 0.917 µM | Not specified | [1] |

| ATX-559 | Phase 1/2 Clinical Trial | Ongoing | Advanced or Metastatic Solid Tumors | [2][3][6] |

| ATX-968 | Antiproliferative Activity | IC50 < 1 µM | MSI-H/dMMR Colorectal Cancer Cell Lines |

Core Mechanism of Action

The primary mechanism of action of DHX9 inhibitors is the induction of unresolved nucleic acid structures, leading to replication stress, DNA damage, and subsequent cellular responses.

Accumulation of R-loops and G-quadruplexes

DHX9's helicase activity is crucial for unwinding R-loops (three-stranded nucleic acid structures containing a DNA-RNA hybrid and a displaced single-stranded DNA) and G-quadruplexes (secondary structures formed in nucleic acids rich in guanine). Inhibition of DHX9 leads to the accumulation of these structures, which can act as physical barriers to DNA replication and transcription machinery.

Induction of Replication Stress and DNA Damage

The persistence of R-loops and G-quadruplexes causes replication forks to stall and collapse, a condition known as replication stress. This stress leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage. The accumulation of DNA damage is marked by the phosphorylation of H2AX (γH2AX), a key DNA damage response marker.

Cell Cycle Arrest and Apoptosis

The cellular response to extensive DNA damage involves the activation of cell cycle checkpoints, leading to cell cycle arrest to allow time for DNA repair. However, in cancer cells with high levels of genomic instability, the damage may be irreparable, triggering programmed cell death (apoptosis).

Activation of the cGAS-STING Pathway and Innate Immune Response

The accumulation of cytosolic DNA fragments resulting from DNA damage can activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[7][8] This innate immune sensing pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a tumor-intrinsic interferon response that can enhance anti-tumor immunity.[7]

Signaling Pathways and Experimental Workflows

DHX9 Inhibition Signaling Pathway

Caption: Signaling pathway of DHX9 inhibition.

Experimental Workflow for Assessing DHX9 Inhibitor Activity

Caption: Workflow for evaluating DHX9 inhibitors.

Experimental Protocols

The following are representative protocols for key experiments used to characterize DHX9 inhibitors. These are generalized based on published methods and may require optimization for specific experimental conditions.

DHX9 Helicase/ATPase Activity Assay (ADP-Glo™ Based)

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Reagents and Materials:

-

Recombinant human DHX9 protein

-

dsRNA or other nucleic acid substrate

-

ATP

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer containing the dsRNA substrate.

-

Add 50 nL of the compound dilutions to the wells.

-

Add 2.5 µL of DHX9 protein diluted in assay buffer and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure ADP production by adding ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell viability by measuring intracellular ATP levels.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MSI-H colorectal cancer lines like HCT116, LoVo)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear bottom plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72-120 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

R-loop Detection by DNA-RNA Immunoprecipitation (DRIP) followed by qPCR

This method quantifies the abundance of R-loops at specific genomic loci.

-

Reagents and Materials:

-

Treated and untreated cells

-

Genomic DNA extraction kit

-

S9.6 antibody (specific for DNA-RNA hybrids)

-

Protein A/G magnetic beads

-

qPCR reagents

-

Primers for target and control genomic regions

-

-

Procedure:

-

Harvest cells and gently extract genomic DNA to preserve R-loop structures.

-

Fragment the genomic DNA by sonication or restriction enzyme digestion.

-

Incubate the fragmented DNA with the S9.6 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-DNA-RNA hybrid complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated DNA.

-

Perform qPCR using primers specific to genomic regions of interest known to form R-loops and control regions.

-

Quantify the enrichment of R-loops in treated versus untreated samples.

-

Western Blot for γH2AX

This technique detects the levels of phosphorylated H2AX as a marker of DNA double-strand breaks.

-

Reagents and Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for the loading control.

-

Quantify band intensities to determine the relative increase in γH2AX levels.

-

Conclusion

This compound represents a promising therapeutic agent targeting a key vulnerability in cancers with high genomic instability. Its mechanism of action, centered on the induction of replication stress and DNA damage through the inhibition of R-loop and G-quadruplex resolution, provides a clear rationale for its selective activity in MSI-H/dMMR tumors. Furthermore, the activation of the cGAS-STING pathway suggests a potential for synergistic effects with immunotherapy. Further investigation into the specific biochemical and cellular activities of this compound is warranted to fully elucidate its therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of this important new class of cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biopharmaboardroom.com [biopharmaboardroom.com]

- 3. accenttx.com [accenttx.com]

- 4. Accent Therapeutics Presents Data Supporting Therapeutic Potential of First-in-Class DHX9 Inhibitor, ATX-559, and Novel KIF18A Inhibitor, ATX-295, at the AACR Annual Meeting 2025 [prnewswire.com]

- 5. Accent Therapeutics Presents New Preclinical Data on Lead Clinical Programs ATX-295 and ATX-559 at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Multifaceted Roles of DHX9 Helicase: A Technical Guide for Researchers

An In-depth Examination of a Key Regulator in Nucleic Acid Metabolism and its Implications for Drug Development

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme that plays a pivotal role in a multitude of cellular processes.[1][2][3] As a member of the Superfamily 2 (SF2) of DExH-box helicases, DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA:RNA hybrids.[1][3][4] Its remarkable versatility extends to the resolution of complex secondary structures such as R-loops, G-quadruplexes, and triplex DNA.[1][4][5][6] This broad substrate specificity underscores its central involvement in fundamental cellular functions ranging from DNA replication and repair to transcription, RNA processing, and translation.[1][3][7]

Given its critical functions, it is not surprising that dysregulation of DHX9 activity is implicated in a variety of human diseases, most notably cancer.[6][7][8][9] Overexpression of DHX9 has been observed in numerous malignancies, including lung, colorectal, and breast cancer, often correlating with poor prognosis.[10][11][12][13] Furthermore, DHX9 is a key player in the host response to viral infections, where it can function as both a pro-viral and anti-viral factor.[14][15][16] This dual role highlights the complexity of its interactions within the cellular environment.

This technical guide provides a comprehensive overview of the core functions of DHX9 helicase, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and presents visual diagrams of critical signaling pathways and workflows to facilitate a deeper understanding of this multifaceted enzyme and its potential as a therapeutic target.

Core Functions and Molecular Mechanisms

DHX9's diverse functions are a direct consequence of its ability to recognize and remodel a wide array of nucleic acid structures. This enzymatic activity is central to its involvement in several fundamental cellular pathways.

DNA Replication and Maintenance of Genomic Stability

DHX9 is integral to the maintenance of genomic integrity. It is associated with origins of replication and its depletion leads to a reduction in DNA replication, triggering a p53-dependent stress response that can result in premature senescence.[15] A key mechanism by which DHX9 preserves genome stability is through the resolution of non-B DNA structures, such as intramolecular triplexes (H-DNA), which can otherwise cause DNA double-strand breaks and genomic rearrangements.[5][12][17] DHX9 recognizes and unwinds these structures, preventing them from becoming mutagenic lesions.[5][12][17]

DNA Double-Strand Break Repair

DHX9 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1][18] It is recruited to sites of DNA damage and is essential for the recruitment of BRCA1 to RNA as part of the RNA Polymerase II transcription complex.[1][7][8][9][18] This interaction facilitates the resection of DSB ends, a critical step in initiating HR.[1][18] Consequently, cells deficient in DHX9 are hypersensitive to DNA damaging agents that induce DSBs requiring HR for their repair.[1]

Transcriptional Regulation

As a transcriptional coactivator, DHX9 acts as a bridging factor between the RNA polymerase II holoenzyme and various transcription factors, including CREBBP and RELA (a subunit of NF-κB).[6][16] This interaction is crucial for the activation of a wide range of genes. DHX9's helicase activity is also important for resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA. While R-loops can have regulatory roles, their persistence can impede transcription and lead to genomic instability. DHX9 helps to maintain a balance of R-loop formation and resolution, ensuring efficient transcription.[9]

RNA Processing and Transport

DHX9 is involved in multiple aspects of post-transcriptional RNA processing, including pre-mRNA splicing and mRNA transport.[3][6] It is a component of the spliceosome and its helicase activity is thought to be required for the remodeling of RNA-protein complexes during splicing. Furthermore, DHX9 interacts with proteins of the nuclear pore complex, such as NUP98, which regulates its localization and activity, thereby influencing the export of specific mRNAs from the nucleus to the cytoplasm.[19]

Translation

DHX9 also functions in the cytoplasm, where it can influence the translation of specific mRNAs. It has been shown to positively regulate the translation of certain mRNAs by binding to post-transcriptional control elements within their 5'-untranslated regions.[6]

Innate Immunity and Viral Infections

DHX9 plays a dual role in the context of viral infections. It can act as a cytosolic sensor for viral nucleic acids, triggering innate immune responses through pathways involving NF-κB and type I interferon production.[14][20][21] Conversely, many viruses hijack DHX9's helicase activity to facilitate their own replication, translation, and assembly.[13][15][16] For example, DHX9 has been shown to interact with viral proteins and nucleic acids from viruses such as HIV-1, Epstein-Barr virus, and Chikungunya virus.[6][15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to DHX9's enzymatic activity, binding affinities, and expression levels in cancer.

| Parameter | Value | Organism | Method | Reference |

| ATP Binding Affinity (Kd) | 0.94 ± 0.25 µM | Human | Surface Plasmon Resonance (SPR) | [10] |

| ADP Binding Affinity (Kd) | 0.40 ± 0.16 µM | Human | Surface Plasmon Resonance (SPR) | [10] |

| GTP Binding Affinity (Kd) | 0.86 ± 0.35 µM | Human | Surface Plasmon Resonance (SPR) | [10] |

| ATP KM (Helicase Assay) | ~5 µM | Human | FRET-based Helicase Assay | [10] |

Table 1: DHX9 Nucleotide Binding and Kinetic Parameters. This table presents the dissociation constants (Kd) for ATP, ADP, and GTP, indicating a high affinity for these nucleotides. The Michaelis constant (Km) for ATP in the helicase assay provides insight into the enzyme's substrate affinity during its catalytic cycle.

| Cancer Type | Expression Change | Method | Reference |

| Colorectal Cancer | Upregulated | IHC, WB, mRNA-seq | [11] |

| Lung Cancer | Upregulated | ELISA, WB, IHC | [13] |

| Breast Cancer | Upregulated | mRNA-seq, CPTAC | [12] |

| Liver Hepatocellular Carcinoma | Upregulated | WB, IHC, mRNA-seq | [12][22] |

| Kidney Renal Clear Cell Carcinoma | Downregulated | mRNA-seq, CPTAC | [12] |

Table 2: DHX9 Expression in Various Cancers. This table summarizes the differential expression of DHX9 in several cancer types compared to normal tissues. The consistent upregulation in many aggressive cancers highlights its potential as a biomarker and therapeutic target. (IHC: Immunohistochemistry, WB: Western Blotting, mRNA-seq: mRNA sequencing, CPTAC: Clinical Proteomic Tumor Analysis Consortium).

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and logical relationships involving DHX9.

Figure 1: DHX9's Role in BRCA1-Mediated Homologous Recombination. This diagram illustrates the recruitment of DHX9 and subsequently BRCA1 to nascent RNA at sites of transcription-associated DNA double-strand breaks, leading to the initiation of homologous recombination repair.

Figure 2: DHX9 Depletion and the p53-Mediated Stress Response. This diagram shows how the loss of DHX9 leads to DNA replication stress, which in turn activates the p53 signaling pathway, resulting in cellular outcomes such as premature senescence or apoptosis.

Figure 3: DHX9 in NF-κB Signaling. This pathway illustrates how DHX9 in the nucleus acts as a coactivator for NF-κB, bridging it to RNA Polymerase II to enhance the transcription of NF-κB target genes, which are often involved in inflammation, immunity, and cancer progression.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to study DHX9 function.

In Vitro Helicase Assay

This assay measures the ability of DHX9 to unwind a nucleic acid duplex. A common method utilizes a fluorescently labeled substrate.

Principle: A dual-labeled DNA or RNA duplex is used, with a fluorophore on one strand and a quencher on the other. In the duplex form, the quencher suppresses the fluorophore's signal. Upon unwinding by DHX9 in the presence of ATP, the strands separate, leading to an increase in fluorescence that can be measured over time.

Materials:

-

Purified recombinant DHX9 protein

-

Fluorescently labeled nucleic acid substrate (e.g., a dsRNA with a 3' overhang, labeled with FAM and a quencher)

-

Helicase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare the helicase reaction mix by combining the reaction buffer, nucleic acid substrate, and purified DHX9 in a microcentrifuge tube on ice.

-

Aliquot the reaction mix into the wells of the plate.

-

To initiate the reaction, add ATP to each well to a final concentration of 1-5 mM.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).

-

The rate of unwinding can be calculated from the initial linear phase of the fluorescence increase.

References

- 1. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accenttx.com [accenttx.com]

- 5. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accenttx.com [accenttx.com]

- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cytosolic Nuclear Sensor Dhx9 Controls Medullary Thymic Epithelial Cell Differentiation by p53-Mediated Pathways [frontiersin.org]

- 15. Suppression of the DHX9 helicase induces premature senescence in human diploid fibroblasts in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. The RNA helicase DHX9 establishes nucleolar heterochromatin, and this activity is required for embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Human Nup98 regulates the localization and activity of DExH/D-box helicase DHX9 | eLife [elifesciences.org]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

The Multifaceted RNA Helicase DHX9: A Prime Target for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme critical to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its multifaceted roles, particularly its frequent overexpression in various cancers and its contribution to tumor progression, have positioned DHX9 as a compelling target for oncological drug development. This technical guide provides a comprehensive overview of DHX9, detailing its molecular functions, its intricate involvement in cancer biology, and the current landscape of its inhibitors, with a special focus on DHX9-IN-12. We present a compilation of quantitative data for known inhibitors, detailed protocols for key experimental assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction to DHX9

DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by its ability to unwind DNA and RNA duplexes in an ATP-dependent manner.[1] This enzymatic activity is central to its function in a wide array of cellular pathways. Structurally, DHX9 is a multi-domain protein, featuring two double-stranded RNA-binding domains (dsRBDs) at its N-terminus, a central helicase core, and a C-terminal region containing an RGG box, which mediates interactions with nucleic acids and other proteins.[1]

The diverse functions of DHX9 are underscored by its involvement in:

-

DNA Replication and Repair: DHX9 interacts with key proteins in the DNA damage response, such as BRCA1, to facilitate homologous recombination and maintain genomic integrity.[2][3]

-

Transcription and Translation: It acts as a transcriptional co-activator and is involved in the processing and transport of RNA molecules.[1]

-

R-loop Resolution: DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures that can otherwise lead to DNA damage and genomic instability.[4][5]

Given its central role in these fundamental processes, it is not surprising that dysregulation of DHX9 activity is implicated in several human diseases, most notably cancer.

The Role of DHX9 in Cancer

Elevated expression of DHX9 has been observed in a multitude of cancer types, including colorectal, lung, breast, and prostate cancers.[6][7] Its pro-tumorigenic functions are multifaceted and contribute to several hallmarks of cancer:

-

Sustained Proliferative Signaling: DHX9 can promote the transcription of oncogenes, such as cyclin D1, thereby driving cell cycle progression.[2]

-

Evasion of Growth Suppressors: It can also suppress the activity of tumor suppressor proteins like p16INK4A.[2]

-

Genomic Instability: While crucial for maintaining genomic stability in normal cells, in cancer cells with defective DNA repair mechanisms, the reliance on DHX9 for survival is heightened. This creates a therapeutic window for DHX9 inhibition.[8]

-

Activation of Pro-Survival Pathways: DHX9 has been shown to mediate the activation of the NF-κB signaling pathway, which is a key driver of inflammation and cell survival in cancer.[9] It is also implicated in the Wnt/β-catenin signaling pathway.[2][7]

The context-dependent nature of DHX9's function, acting as either an oncogene or a tumor suppressor depending on the cellular environment, highlights the complexity of its role in cancer.[2]

DHX9 Inhibitors: A Therapeutic Opportunity

The dependence of certain cancers on DHX9 makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively target the enzymatic activity of DHX9 is a promising strategy. These inhibitors typically work by interfering with the ATP-binding site or by binding to allosteric sites, thereby preventing the conformational changes necessary for helicase activity.[10]

Quantitative Data for DHX9 Inhibitors

Several small molecule inhibitors of DHX9 have been identified and characterized. The table below summarizes the available quantitative data for some of these compounds.

| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |

| This compound | Cellular Target Engagement | - | 0.917 µM (EC50) | [5] |

| ATX968 | Biochemical (Helicase Activity) | Recombinant DHX9 | 8 nM (IC50) | [11] |

| Cellular (circBRIP1 induction) | HCT 116 cells | 0.054 µM (EC50) | [3] | |

| Cellular (Antiproliferative) | LS411N cells | 0.0036 µM (IC50) | [12] | |

| DHX9-IN-1 | Cellular | - | 6.94 µM (EC50) | [13] |

| Unnamed Compound (Ex 83) | Biochemical (ADP-Glo) | Recombinant DHX9 | 0.0029 µM (IP) | [12] |

| Cellular (circBRIP1 induction) | HCT 116 cells | 0.0008 µM (EC50) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of DHX9 and its inhibitors.

Biochemical Assays

This assay quantifies DHX9's ATPase activity by measuring the amount of ADP produced.

Protocol:

-

Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 5% glycerol, 0.1 mg/ml BSA, 1 mM DTT, and 0.1 mM ATP.

-

Add 5 nM of the DHX9 enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the compound for 15 minutes.

-

Initiate the reaction by adding the substrate (e.g., 10 ng/µL salmon sperm DNA).

-

After a defined incubation period (e.g., 60 minutes at 30°C), add an equal volume of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add ADP-Glo™ Max Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 60 minutes at room temperature.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.[14][15][16]

This assay directly measures the unwinding of a fluorescently labeled nucleic acid substrate.

Protocol:

-

Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl₂).[17]

-

Use a dsRNA or DNA/RNA hybrid substrate with a fluorophore (e.g., FAM) on one strand and a quencher on the other. In the annealed state, the fluorescence is quenched.

-

Add DHX9 enzyme (e.g., 2.5 nM) and the substrate (e.g., 12.5 nM) to the reaction buffer. For inhibitor studies, pre-incubate the enzyme with the compound.[17]

-

Initiate the unwinding reaction by adding ATP (e.g., 5 µM).[17]

-

As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Monitor the fluorescence signal in real-time using a fluorescence plate reader.[18][19]

Cellular Assays

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.

Protocol:

-

Seed cells in a 96-well opaque-walled plate and culture overnight.

-

Treat cells with varying concentrations of the DHX9 inhibitor and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the cell culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.[1][7][9][20][21]

Inhibition of DHX9 can lead to the accumulation of circular RNAs (circRNAs), such as circBRIP1, which can serve as a biomarker for target engagement.

Protocol:

-

RNA Extraction: Treat cells with the DHX9 inhibitor. After the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or RNeasy).[22]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[22]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the cDNA template, and primers specific for circBRIP1 (Forward: 5'-CCAAGAGATGAAGTGGGAGCAC-3', Reverse: 5'-AATATCTGAAAAGGCCTTGTAAG-3').[23]

-

Thermocycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[23]

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of circBRIP1, normalized to a housekeeping gene.[23]

Signaling Pathways and Workflows

Visualizing the complex interactions of DHX9 and the workflows for studying its inhibitors is crucial for a comprehensive understanding.

DHX9 in NF-κB Signaling

Caption: DHX9's role in the canonical NF-κB signaling pathway.

DHX9 in R-loop Resolution and DNA Repair

Caption: DHX9's involvement in R-loop resolution and BRCA1-mediated DNA repair.

Experimental Workflow for DHX9 Inhibitor Characterization

Caption: A typical workflow for the discovery and characterization of DHX9 inhibitors.

Conclusion

DHX9 represents a pivotal node in a multitude of cellular processes that are fundamental to both normal cell physiology and cancer pathogenesis. Its established role in promoting cancer progression and the demonstrated vulnerability of certain tumor types to its inhibition make it a highly promising target for the development of novel cancer therapeutics. The advent of potent and selective small molecule inhibitors, such as ATX968, provides powerful tools to further interrogate the biology of DHX9 and paves the way for new treatment paradigms, particularly for cancers with deficient DNA mismatch repair. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of DHX9 and translating this knowledge into effective clinical interventions.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genome-wide mapping of native co-localized G4s and R-loops in living cells [elifesciences.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. ulab360.com [ulab360.com]

- 17. accenttx.com [accenttx.com]

- 18. A fluorescence-based assay for monitoring helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mskcc.org [mskcc.org]

- 20. ch.promega.com [ch.promega.com]

- 21. youtube.com [youtube.com]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

- 23. CircBRIP1: a plasma diagnostic marker for non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

role of DHX9 in DNA damage repair

An In-depth Technical Guide on the Role of DHX9 in DNA Damage Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and ubiquitously expressed enzyme critical to numerous cellular processes, including transcription, RNA processing, and the maintenance of genomic stability[1][2]. This multifunctional protein utilizes its NTP-dependent helicase activity to unwind a variety of nucleic acid structures, including double-stranded DNA and RNA, DNA/RNA hybrids (R-loops), and G-quadruplexes[1][2][3]. Its central role in resolving these structures, particularly R-loops which are potent sources of DNA damage and replication stress, places DHX9 at a critical nexus in the DNA Damage Response (DDR). This guide provides a detailed examination of the molecular mechanisms through which DHX9 contributes to DNA repair, its interactions with key DDR proteins, its regulation, and its emerging potential as a therapeutic target in oncology.

Core Function of DHX9: A Guardian of Genomic Stability

DHX9 plays a fundamental role in preserving genomic integrity primarily by resolving non-canonical nucleic acid structures that can impede DNA replication and transcription or lead to DNA breaks[3][4].

R-loop Resolution and Prevention

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA (ssDNA)[5]. While they have physiological roles in gene regulation, their aberrant accumulation can cause replication fork stalling, transcription-replication conflicts, and increased susceptibility of the displaced ssDNA to damage[4].

DHX9 is a key regulator of R-loop homeostasis[6][7]. It is recruited to sites of R-loop formation where its helicase activity unwinds the RNA:DNA hybrid, thereby suppressing these potentially harmful structures[4][5]. Depletion of DHX9 leads to an accumulation of R-loops, resulting in increased DNA damage and replication stress[5][8]. This function is critical for preventing genomic instability.

Unwinding of Other Non-B DNA Structures

Beyond R-loops, DHX9 can resolve other complex structures like G-quadruplexes (G4s) in both DNA and RNA, as well as triplex DNA (H-DNA)[1][9]. These structures can act as blocks to DNA polymerases and are associated with genomic instability. The ability of DHX9 to unwind this broad range of substrates underscores its versatility in maintaining the integrity of the genetic material[1][9].

DHX9 in Specific DNA Repair Pathways

DHX9 is not a passive guardian but an active participant in specific DNA repair pathways, most notably Homologous Recombination (HR).

A Critical Role in Homologous Recombination (HR)

Homologous Recombination is a high-fidelity repair pathway for DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. The process requires the resection of the DNA ends to create 3' ssDNA overhangs, which are then used to invade a homologous template for repair.

DHX9 plays a crucial, early role in initiating HR[10][11]. Its function is particularly important for DSBs that occur in highly transcribed regions of the genome[10]. The key steps involving DHX9 are:

-

Recruitment to DSBs: DHX9 accumulates at sites of DNA damage, where it colocalizes with damage markers like γH2AX[11].

-

Facilitating End Resection: The central function of DHX9 in HR is to promote the recruitment of the tumor suppressor protein BRCA1 to the break site[4][10]. DHX9 forms a complex with BRCA1, facilitating its translocation to DSBs[4]. This recruitment is dependent on RNA and the RNA Polymerase II complex, providing a direct link between transcription and HR repair[10][11].

-

Enabling RAD51 Loading: By promoting BRCA1-mediated end resection, DHX9 enables the subsequent loading of RPA and the recombinase RAD51 onto the ssDNA overhangs, a critical step for strand invasion[10].

Cells deficient in DHX9 show impaired recruitment of RPA and RAD51 to damage sites and are unable to efficiently repair DSBs by HR[10]. Consequently, these cells are hypersensitive to agents that induce DSBs requiring HR for repair, such as PARP inhibitors (Olaparib) and topoisomerase inhibitors (Camptothecin)[11][12]. The helicase activity of DHX9 is essential for its function in HR[6].

Interaction with the NHEJ Pathway

While DHX9's primary role appears to be in HR, it also interacts with components of the Non-Homologous End Joining (NHEJ) pathway[1]. NHEJ is a more error-prone pathway that directly ligates broken DNA ends and is active throughout the cell cycle[13][14]. DHX9 has been shown to be phosphorylated by DNA-PK, a key kinase in NHEJ, and it physically interacts with the Ku70/Ku86 heterodimer, the DNA-binding subunit of DNA-PK[1][15]. However, cells deficient in DHX9 do not show significant defects in NHEJ-mediated repair, suggesting its role in this pathway may be secondary or redundant[6].

Regulation of DHX9 Activity in the DNA Damage Response

DHX9 function is tightly regulated, particularly in response to genotoxic stress.

Phosphorylation by ATR Kinase

Upon DNA damage, particularly replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and plays a central role in orchestrating the DDR. Recent evidence has shown that ATR directly phosphorylates DHX9 at Serine 321 in response to genotoxic stress[15][16]. This phosphorylation event is critical for DHX9's function in the DDR for several reasons:

-

Enhanced Protein Interactions: S321 phosphorylation promotes the interaction of DHX9 with key DDR factors, including γH2AX, BRCA1, and RPA[16].

-

Recruitment to R-loops: This modification is required for the efficient association of DHX9 with R-loops that form under conditions of genotoxic stress[16].

Inhibition of ATR or expression of a non-phosphorylatable DHX9 mutant (S321A) prevents DHX9 from interacting with RPA and localizing to R-loops, leading to their accumulation and increased cellular sensitivity to DNA damaging agents[16].

Interaction with PARP1

DHX9 also interacts with Poly(ADP-ribose) polymerase 1 (PARP1), another critical DDR protein involved in sensing DNA breaks and recruiting repair factors[5][17]. The two proteins work together to prevent R-loop-associated DNA damage[5]. The interaction between DHX9 and PARP1 appears to be regulated by PARP1's enzymatic activity, with PARP inhibitors paradoxically increasing their association[18]. This suggests a complex interplay where the proteins may form a functional complex to regulate R-loop metabolism and prevent replication stress[18][19].

SUMOylation

Post-translational modification by SUMO (Small Ubiquitin-like Modifier) is also crucial for DHX9's function. SUMOylation at lysine 120 is required for DHX9 to properly interact with other R-loop-associated proteins like PARP1 and DDX21[20]. Preventing this modification leads to R-loop accumulation, increased DNA damage, and enhanced sensitivity to genotoxic agents, highlighting the importance of this regulatory layer in maintaining genome stability[20].

DHX9 as a Therapeutic Target in Drug Development

The critical role of DHX9 in DNA repair and genome stability, particularly in the context of HR, makes it an attractive therapeutic target for cancer[2][4]. Many cancers exhibit deficiencies in certain DNA repair pathways, creating a dependency on remaining pathways for survival—a concept known as synthetic lethality.

-

Synthetic Lethality: By inhibiting DHX9, cancer cells that are already deficient in other DDR pathways (e.g., those with BRCA mutations) may be selectively killed. DHX9 depletion sensitizes cells to PARP inhibitors, suggesting a synergistic therapeutic strategy[11].

-

Targeting Replication Stress: Cancers often exhibit high levels of replication stress. Inhibiting DHX9 can exacerbate this stress by promoting R-loop accumulation, potentially pushing cancer cells past a threshold of genomic instability that triggers cell death[8].

-

Tumor-Intrinsic Immunity: Depletion of DHX9 can lead to the accumulation of cytosolic double-stranded RNA (dsRNA) and R-loops, which triggers a viral mimicry response[8][21]. This activates an innate immune response within the tumor, turning immunologically "cold" tumors "hot" and making them more susceptible to immunotherapy[21]. This is a promising strategy for cancers like small cell lung cancer (SCLC) that are often resistant to immune checkpoint inhibitors[21].

Several companies are actively developing small molecule inhibitors of DHX9 for oncology applications, with a focus on tumors with high microsatellite instability (MSI) which show a strong dependence on DHX9[22][23].

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DHX9's role in DNA damage repair.

Table 1: Impact of DHX9 Depletion on DNA Repair and Cell Survival

| Parameter Measured | Cell Line | Treatment | Effect of DHX9 Knockdown | Reference |

|---|---|---|---|---|

| Homologous Recombination (HR) Efficiency | U2OS-DR-GFP | I-SceI endonuclease | ~75-80% reduction in GFP+ cells | [6] |

| Non-Homologous End Joining (NHEJ) Efficiency | H1299-dA3-1 | I-SceI endonuclease | No significant change | [6] |

| Clonogenic Survival | U2OS | Camptothecin (CPT) | Significant decrease in survival | [11][12] |

| Clonogenic Survival | U2OS | Olaparib | Significant decrease in survival | [11][12] |

| Cell Viability | U2OS | Ionizing Radiation (IR) | No significant change | [12] |

| Replication Fork Stalling | SCLC cells | None | Significant increase in stalled forks | [8] |

| Colocalization with γH2AX | U2OS | Camptothecin (CPT) | High Pearson coefficient | [11] |

| Colocalization with γH2AX | U2OS | Ionizing Radiation (IR) | Low Pearson coefficient |[11] |

Table 2: Protein-Protein Interactions of DHX9 in the DNA Damage Response

| Interacting Protein | Function in DDR | Method of Detection | Regulation/Comment | Reference |

|---|---|---|---|---|

| BRCA1 | HR, Checkpoint control | Co-Immunoprecipitation | DHX9 is required for BRCA1 recruitment to DSBs | [4][10][11] |

| PARP1 | DNA break sensing, SSB repair | Co-Immunoprecipitation | Both prevent R-loop-associated DNA damage | [5][17][18] |

| ATR | Checkpoint kinase | In vitro kinase assay | ATR phosphorylates DHX9 on S321 upon damage | [15][16] |

| RPA | ssDNA binding, HR, replication | Co-Immunoprecipitation | Interaction promoted by ATR-mediated phosphorylation | [16] |

| γH2AX | DNA damage marker | Co-Immunoprecipitation | Interaction promoted by ATR-mediated phosphorylation | [15][16] |

| Ku70/86 | NHEJ, DNA end binding | Co-Immunoprecipitation | DHX9 is a substrate for DNA-PK, the Ku-associated kinase | [1][15] |

| DNA Pol δ4 | D-loop extension synthesis in HR | Pull-down assays | DHX9 stimulates Pol δ4 activity |[24] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of DHX9 in DNA damage repair.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect DHX9 Protein Interactions

This protocol is used to determine if DHX9 physically interacts with a protein of interest (e.g., PARP1, BRCA1) within the cell.

Materials:

-

Cell lysis buffer (e.g., RIPA or a non-denaturing buffer: 150 mM NaCl, 0.5% Triton X-100, 50 mM Tris-HCl pH 7.5)

-

Protease and phosphatase inhibitor cocktails

-

Primary antibodies: anti-DHX9 and anti-Protein-of-Interest

-

IgG control antibody (from the same species as the IP antibody)

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 1x Laemmli sample buffer)

-

Equipment for Western blotting

Methodology:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on a rocker at 4°C.

-

Clarification: Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-DHX9) or an equivalent amount of control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Bead Capture: Add a pre-washed slurry of Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

-

Elution: Resuspend the beads in 20-40 µL of 1x Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes to elute the proteins and denature them.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the putative interacting protein to check for its presence. The input lysate should be run as a positive control.

Protocol 2: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of DHX9.

Materials:

-

Formaldehyde (37%) for cross-linking

-

Glycine (2.5 M) for quenching

-

Cell lysis and nuclear lysis buffers

-

Sonicator for chromatin shearing

-

ChIP dilution buffer

-

Anti-DHX9 antibody and IgG control

-

Protein A/G magnetic beads

-

High-salt wash buffer, LiCl wash buffer, TE buffer

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M) and Proteinase K for reverse cross-linking

-

DNA purification kit (e.g., Qiagen PCR purification kit)

-

Equipment for next-generation sequencing library preparation

Methodology:

-

Cross-linking: Add formaldehyde directly to cell culture media to a final concentration of 1%. Incubate for 10 minutes at room temperature. Quench by adding glycine to a final concentration of 125 mM.

-

Cell Harvest and Lysis: Wash cells with cold PBS, then lyse them to release nuclei. Isolate nuclei by centrifugation and resuspend in a nuclear lysis buffer.

-

Chromatin Shearing: Sonicate the nuclear lysate on ice to shear chromatin into fragments of 200-600 bp. Centrifuge to pellet debris. The supernatant is the soluble chromatin fraction.

-

Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Set aside a small aliquot as the "input" control. Incubate the remaining chromatin with anti-DHX9 antibody or IgG control overnight at 4°C.

-

Immune Complex Capture: Add pre-blocked Protein A/G beads and incubate for 4 hours to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt buffer, high-salt buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.

-

Elution: Elute the chromatin from the beads by incubating with elution buffer at 65°C.

-

Reverse Cross-linking: Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

-

DNA Purification: Treat samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Quantify the purified DNA. Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina) and perform high-throughput sequencing.

Protocol 3: DNA Fiber Assay for Replication Fork Dynamics

This protocol allows for the visualization of individual DNA replication forks to measure parameters like fork progression, stalling, and origin firing. It is used to assess the impact of DHX9 depletion on DNA replication.

Materials:

-

Halogenated nucleosides: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)

-

Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Glass microscope slides

-

Primary antibodies: anti-BrdU (rat, detects CldU) and anti-BrdU (mouse, detects IdU)

-

Fluorescently-labeled secondary antibodies: anti-rat and anti-mouse

-

Mounting medium with DAPI

-

Fluorescence microscope

Methodology:

-

Pulse Labeling: Grow cells (e.g., control vs. DHX9-depleted) and pulse-label them sequentially with two different nucleoside analogs. For example, incubate first with 25 µM CldU for 20-30 minutes, wash, and then incubate with 250 µM IdU for 20-30 minutes.

-

Cell Harvest: Harvest a small number of cells (1-5 x 10^5) and wash with PBS.

-

Lysis and DNA Spreading: Resuspend the cell pellet in a small volume of PBS. Mix 2 µL of the cell suspension with 7 µL of spreading buffer on a microscope slide. Allow the drop to sit for ~5 minutes to lyse the cells and release chromatin.

-

Fiber Spreading: Tilt the slide at a ~15-30 degree angle to allow the drop to run down the slide, stretching the DNA fibers. Let the slides air dry.

-

Denaturation and Blocking: Fix the fibers (e.g., with methanol:acetic acid). Denature the DNA with 2.5 M HCl for 1 hour to expose the incorporated nucleosides. Block with a buffer containing BSA or serum to prevent non-specific antibody binding.

-

Immunostaining: Incubate the slides with a mixture of the two primary antibodies (one specific for CldU, one for IdU) for 1-2 hours. Wash with PBS. Incubate with the appropriate fluorescently-labeled secondary antibodies.

-

Imaging and Analysis: Mount the slides and visualize using a fluorescence microscope. Capture images of individual fibers. Measure the lengths of the CldU (first label) and IdU (second label) tracts. Analyze at least 100-200 fibers per condition to quantify replication fork speed, the frequency of stalled forks (CldU tract only), new origin firing (IdU tract only), and fork asymmetry.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. accenttx.com [accenttx.com]

- 4. tandfonline.com [tandfonline.com]

- 5. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 14. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation | Semantic Scholar [semanticscholar.org]

- 20. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]

- 21. targetedonc.com [targetedonc.com]

- 22. accenttx.com [accenttx.com]

- 23. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]

- 24. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dhx9-IN-12: A Selective DHX9 Inhibitor for Research and Drug Development

An In-Depth Technical Guide

This whitepaper provides a comprehensive technical overview of Dhx9-IN-12, a selective inhibitor of the DExH-box helicase 9 (DHX9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DHX9 in oncology and other diseases. We will delve into the biochemical and cellular activity of this compound, detail the experimental protocols for its characterization, and explore the key signaling pathways modulated by DHX9 inhibition.

Introduction to DHX9

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays a crucial role in various cellular processes, including DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2][3] DHX9 utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, such as double-stranded RNA (dsRNA), DNA:RNA hybrids (R-loops), and G-quadruplexes.[3][4]

Given its integral role in cellular functions that are often dysregulated in cancer, DHX9 has emerged as an attractive therapeutic target.[4] Elevated expression of DHX9 has been observed in several cancer types and is often associated with poor prognosis.[5] The dependence of certain cancer cells, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), on DHX9 makes it a promising target for precision oncology.[5][6]

This compound: A Selective Inhibitor of DHX9

This compound is a small molecule inhibitor of the RNA helicase DHX9.[6] It has been identified as a potent and selective agent for investigating the cellular functions of DHX9 and for exploring its potential as a therapeutic agent, particularly in the context of cancer research.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related well-characterized DHX9 inhibitor, ATX968, for comparative purposes.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Cellular Target Engagement | EC50 | 0.917 µM | [6] |

| ATX968 | circBRIP1 Cellular Target Engagement | EC50 | 0.054 µM | [7] |

| ATX968 | DHX9 ATPase Assay | EC50 | ~2.9 µM (for initial hit) | |

| ATX968 | DHX9 Unwinding Assay | IC50 | ~21.4 µM (for initial hit) | |

| ATX968 | Surface Plasmon Resonance (SPR) | K D | 0.33 µM (for initial hit, apo DHX9) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of DHX9 inhibitors.

DHX9 Cellular Target Engagement Assay (Representative Protocol)

While the specific protocol for the cellular target engagement assay used for this compound is detailed in patent literature[6], here we provide a representative protocol based on the NanoBRET™ Target Engagement Assay, a common method for quantifying compound binding to a target protein in live cells.[8][9][10]

Objective: To quantify the engagement of a test compound with DHX9 in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged DHX9 protein and a fluorescent tracer that binds to DHX9. A test compound that binds to DHX9 will compete with the tracer, leading to a decrease in the BRET signal.[9]

Materials:

-

HEK293 cells

-

Expression vector for DHX9 fused to NanoLuc® luciferase

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

Fluorescent tracer specific for DHX9

-

Test compound (this compound)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well or 384-well assay plates

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a 6-well plate.

-

Transfect the cells with the DHX9-NanoLuc® expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours to allow for protein expression.

-

-

Cell Plating:

-

Harvest the transfected cells and resuspend them in Opti-MEM®.

-

Plate the cells into a white assay plate at an appropriate density.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound (this compound).

-

Add the test compound dilutions to the cells.

-

Add the fluorescent tracer at a final concentration determined by a prior tracer titration experiment.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

-

-

Signal Detection:

-

Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

-

Add the detection reagent to each well.

-

Incubate at room temperature for 3-5 minutes to allow the substrate to react.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the data to vehicle (DMSO) and a positive control (a known DHX9 inhibitor).

-

Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

DHX9 ATPase Assay

Objective: To measure the ATP hydrolysis activity of DHX9 and the inhibitory effect of test compounds.

Principle: The ATPase activity of DHX9 is measured by quantifying the amount of ADP produced from ATP hydrolysis. This can be done using a variety of methods, such as a luminescence-based assay (e.g., ADP-Glo™).[5]

Materials:

-

Recombinant human DHX9 protein

-

Assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

ATP

-

dsRNA substrate (e.g., poly(I:C))

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, 384-well assay plates

Procedure:

-

Reaction Setup:

-

Add assay buffer to the wells of a 384-well plate.

-

Add serial dilutions of the test compound.

-

Add recombinant DHX9 protein to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Initiation of Reaction:

-

Add a mixture of ATP and dsRNA substrate to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection of ADP:

-

Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

DHX9 Helicase Unwinding Assay

Objective: To measure the ability of DHX9 to unwind a dsRNA substrate and the effect of inhibitors on this activity.

Principle: This assay uses a fluorescently labeled dsRNA substrate. One strand is labeled with a fluorophore and the other with a quencher. In the double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.

Materials:

-

Recombinant human DHX9 protein

-

Helicase assay buffer (similar to ATPase assay buffer)

-

Fluorescently labeled dsRNA substrate (e.g., with a 3' overhang)

-

ATP

-

Test compound (this compound)

-

Black, 384-well assay plates

Procedure:

-

Reaction Setup:

-

Add helicase assay buffer to the wells.

-

Add serial dilutions of the test compound.

-

Add the fluorescently labeled dsRNA substrate.

-

Add recombinant DHX9 protein.

-

Incubate at room temperature for 15 minutes.

-

-

Initiation of Reaction:

-

Add ATP to initiate the unwinding reaction.

-

-

Kinetic Measurement:

-

Immediately begin measuring the fluorescence intensity over time using a plate reader.

-

-

Data Analysis:

-

Determine the initial rate of the unwinding reaction for each compound concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to DHX9.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (DHX9) immobilized on the chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human DHX9 protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test compound (this compound)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of DHX9:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the DHX9 protein in the immobilization buffer over the activated surface.

-

Deactivate the remaining active groups with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test compound in running buffer over the DHX9-immobilized surface and a reference surface (without DHX9).

-

Monitor the association of the compound.

-

Inject running buffer to monitor the dissociation of the compound.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Mechanisms of Action

Inhibition of DHX9 with molecules like this compound can have profound effects on several cellular signaling pathways, primarily due to the accumulation of unprocessed nucleic acid structures that DHX9 normally resolves.

DNA Damage Response (DDR) and R-loop Accumulation

DHX9 plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription.[11][12] Failure to resolve R-loops can lead to replication stress, DNA double-strand breaks, and genomic instability.[13] Inhibition of DHX9 leads to the accumulation of R-loops, which in turn activates the DNA damage response (DDR) pathway.[14] A key kinase in this response is ATR (Ataxia Telangiectasia and Rad3-related), which phosphorylates DHX9, enhancing its interaction with DDR proteins like RPA and BRCA1 to promote R-loop resolution.[13][15][16]

References

- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023158795A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 11. A DNA-sensing-independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB-mediated innate immunity against DNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntubeats.ntu.edu.tw [ntubeats.ntu.edu.tw]

The Dual Role of DHX9 in Cancer Progression: A Technical Guide for Researchers

Abstract

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3][4][5] Its dysregulation is increasingly implicated in the development and progression of numerous cancers.[1][3][6] This technical guide provides an in-depth overview of DHX9's involvement in oncogenesis, tailored for researchers, scientists, and drug development professionals. We will explore its dual functionality as both an oncogene and a tumor suppressor, its intricate role in key signaling pathways, and its potential as a therapeutic target. This document summarizes quantitative data on DHX9 expression across various cancers, offers detailed experimental protocols for its study, and visualizes its complex interactions through signaling pathway diagrams.

Introduction: The Enigmatic Nature of DHX9 in Cancer

DHX9 is a member of the DExD/H-box family of helicases, enzymes that utilize the energy from ATP hydrolysis to unwind and remodel nucleic acid structures.[1][2][4] Its functions are critical for cellular homeostasis, and consequently, its aberrant activity can lead to genomic instability and the dysregulation of molecular events that contribute to malignant transformation.[1][6] Overexpression of DHX9 is a characteristic feature of many cancer types, often correlating with poor prognosis.[1][7][8] However, the role of DHX9 in cancer is complex and context-dependent, exhibiting both pro- and anti-cancer effects.[1][3][6] This paradoxical nature stems from its diverse interaction partners and its involvement in a wide array of cellular signaling pathways.[1][3][6]

Quantitative Analysis of DHX9 Expression in Cancer

Comprehensive analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC), has provided valuable insights into the expression landscape of DHX9 across different malignancies.

DHX9 mRNA Expression in Tumor vs. Normal Tissues

DHX9 is frequently overexpressed at the mRNA level in a majority of tumor types when compared to corresponding normal tissues. However, in some cancers, such as certain kidney and thyroid carcinomas, its expression is downregulated.

| Cancer Type | TCGA Cohort | Expression Status in Tumor vs. Normal | Reference |

| Breast Cancer (BRCA) | TCGA-BRCA | Upregulated | [1] |

| Lung Adenocarcinoma (LUAD) | TCGA-LUAD | Upregulated | [1] |

| Liver Hepatocellular Carcinoma (LIHC) | TCGA-LIHC | Upregulated | [1] |

| Colorectal Cancer (CRC) | TCGA-COAD/READ | Upregulated | [9] |

| Prostate Adenocarcinoma (PRAD) | TCGA-PRAD | Upregulated | [2] |

| Small Cell Lung Cancer (SCLC) | CCLE | Highest expression among all lung cancer subtypes | [3] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | TCGA-KIRC | Downregulated | [1] |

| Kidney Chromophobe (KICH) | TCGA-KICH | Downregulated | [1] |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | TCGA-KIRP | Downregulated | [1] |

| Thyroid Carcinoma (THCA) | TCGA-THCA | Downregulated | [1] |

DHX9 Protein Expression in Tumor vs. Normal Tissues

Proteomic data from CPTAC largely corroborates the mRNA expression findings, showing elevated DHX9 protein levels in several cancers.

| Cancer Type | CPTAC Cohort | Protein Expression in Tumor vs. Normal | Reference |

| Breast cancer | CPTAC-BRCA | Upregulated | [1] |

| Ovarian cancer | CPTAC-OV | Upregulated | [1] |

| Colon cancer | CPTAC-COAD | Upregulated | [1] |

| Lung adenocarcinoma | CPTAC-LUAD | Upregulated | [1] |

| Uterine Corpus Endometrial Carcinoma | CPTAC-UCEC | Upregulated | [1] |

| Clear cell Renal Cell Carcinoma | CPTAC-ccRCC | Downregulated | [1] |

DHX9 Expression and Patient Prognosis

High expression of DHX9 is often associated with a poor prognosis and shorter survival times in several cancer types, highlighting its clinical relevance.

| Cancer Type | Prognostic Correlation | Survival Metric | Reference |

| Lung Cancer | High DHX9 expression associated with poor prognosis. | Overall Survival (OS) | [3] |

| Ovarian Cancer | High DHX9 expression associated with poor prognosis. | Overall Survival (OS) | [3] |

| Breast Cancer | High DHX9 expression associated with poor prognosis. | Overall Survival (OS) | [3] |

| Prostate Cancer | High DHX9 expression associated with shorter disease-free survival. | Disease-Free Survival (DFS) | [2] |

| Hepatocellular Carcinoma | High DHX9 expression associated with poor prognosis. | Overall Survival (OS) | [10] |

| Pancreatic Ductal Adenocarcinoma | High DHX9 expression correlated with shorter overall and recurrence-free survival. | OS and Recurrence-Free Survival (RFS) | [6] |

| Colorectal Cancer | Upregulation of DHX9 positively correlated with poor prognosis. | Overall Survival (OS) | [11] |

DHX9's Role in Key Cancer-Related Signaling Pathways

DHX9's influence on cancer progression is mediated through its interaction with and regulation of several critical signaling pathways.

The NF-κB Signaling Pathway

DHX9 plays a significant role in activating the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. In colorectal cancer, DHX9 enhances the phosphorylation of the p65 subunit of NF-κB, promoting its nuclear translocation.[3][11] Furthermore, DHX9 interacts with both p65 and RNA Polymerase II to augment the transcription of NF-κB target genes, such as Survivin and Snail, thereby promoting the malignant phenotype.[3][11]

Caption: DHX9 promotes NF-κB signaling by enhancing p65 nuclear translocation and co-activating target gene transcription.

The p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. DHX9 has been shown to be involved in the p53 signaling pathway, and its inhibition can induce p53-mediated apoptosis in various cancer cell lines.[1][6] Silencing DHX9 can lead to the activation of the p53 pathway, suggesting that DHX9 may act to suppress p53 function in cancer cells.[1][6] Interestingly, DHX9 inhibition can also induce cell death in p53-deficient cells, indicating the existence of alternative cell death pathways that are dependent on DHX9.[12]

Caption: DHX9 negatively regulates the p53 tumor suppressor pathway.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, DHX9 is a key player in the androgen receptor (AR) signaling axis. Upregulation of DHX9 correlates with advanced disease and poor prognosis.[2][7] The AR directly binds to the DHX9 promoter and induces its expression.[2][7][13] In turn, DHX9 interacts with the AR and is crucial for the recruitment of AR to the promoter regions of its target genes, thereby enhancing their transcription and promoting androgen-induced cell proliferation and migration.[2][7][13]

Caption: DHX9 and the Androgen Receptor form a positive feedback loop in prostate cancer.

Wnt/β-catenin Signaling Pathway